3-Amino-1-(1,2-thiazol-5-yl)propan-1-one
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Overview
Description
3-Amino-1-(1,2-thiazol-5-yl)propan-1-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2-thiazol-5-yl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,2-thiazol-5-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3-Amino-1-(1,2-thiazol-5-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of agrochemicals, industrial chemicals, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,2-thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-1-(1,2-thiazol-5-yl)propan-1-one is unique due to its specific structure and the presence of both an amino group and a thiazole ring. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H8N2OS |
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Molecular Weight |
156.21 g/mol |
IUPAC Name |
3-amino-1-(1,2-thiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C6H8N2OS/c7-3-1-5(9)6-2-4-8-10-6/h2,4H,1,3,7H2 |
InChI Key |
DKJJWMCJKHZKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C(=O)CCN |
Origin of Product |
United States |
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